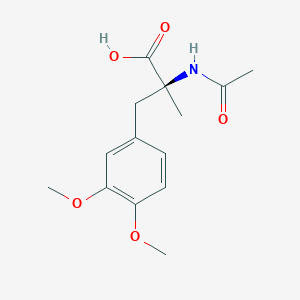

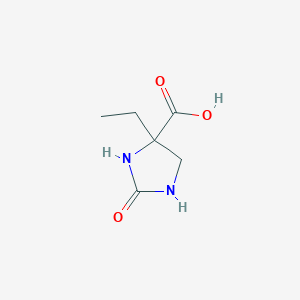

![molecular formula C17H11N3O5S B2510698 Acide 2-nitro-6-[(4-phényl-1,3-thiazol-2-yl)carbamoyl]benzoïque CAS No. 312915-03-0](/img/structure/B2510698.png)

Acide 2-nitro-6-[(4-phényl-1,3-thiazol-2-yl)carbamoyl]benzoïque

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound "2-Nitro-6-[(4-phenyl-1,3-thiazol-2-yl)carbamoyl]benzoic acid" is a complex organic molecule that features a benzene ring substituted with a nitro group, a carboxylic acid group, and a carbamoyl group attached to a phenyl-1,3-thiazol moiety. This structure suggests potential for a variety of chemical interactions and reactivity due to the presence of multiple functional groups.

Synthesis Analysis

While the provided papers do not directly describe the synthesis of the exact compound , they do offer insights into the synthesis of structurally related compounds. For instance, the synthesis of benzotriazole derivatives with nitro groups is discussed, which involves the introduction of chlorine and nitro groups into the phenyl fragment . This information could be extrapolated to hypothesize potential synthetic routes for the target compound, which may involve similar nitration reactions and subsequent modifications to introduce the thiazol and carbamoyl functionalities.

Molecular Structure Analysis

The molecular structure of related compounds, such as 2-(4-Chloro-2-nitrophenyl)-9-phenylsulfonyl-9H-carbazole-3-carbaldehyde, has been analyzed, revealing that the carbazole ring system is essentially planar and forms dihedral angles with attached rings . This suggests that the benzene ring in the target compound may also exhibit planarity, which could influence its chemical reactivity and interactions with other molecules.

Chemical Reactions Analysis

The chemical transformations of related compounds, such as 6-amino-7-chloro-2-(2-hydroxyphenyl)-2H-benzotriazole-4-carboxylic acid derivatives, have been studied, including reduction and acetylation reactions . These studies provide a foundation for understanding how the functional groups in the target compound might undergo similar chemical reactions, such as reductions of the nitro group or acetylations of the amino group.

Physical and Chemical Properties Analysis

The vibrational spectra of nitrobenzoic acids have been analyzed, providing data on the vibrational bands of nitro and carboxyl groups and the benzene ring . This information is relevant to the target compound, as it also contains these functional groups, and their vibrational characteristics can be used to infer physical properties like melting points and solubility. Additionally, the electronic structure calculations and spectroscopic studies of a related compound, 2-[(5-nitro-1,3-thiazol-2-yl)carbamoyl]phenyl acetate, offer insights into the stability and charge distribution within the molecule, which are important for understanding the reactivity and potential applications of the target compound .

Applications De Recherche Scientifique

- Des chercheurs ont exploré le potentiel antitumoral et cytotoxique de ce composé. Par exemple, une étude a synthétisé une série d'arylidènehydrazides d'acide [6-(4-bromophényl)imidazo[2,1-b]thiazol-3-yl]acétique et a constaté qu'un des dérivés présentait des effets puissants contre le cancer de la prostate .

Activité Antitumorale et Cytotoxique

Propriétés Antimicrobiennes

Mécanisme D'action

Target of Action

It is known that thiazole derivatives, which this compound is a part of, have diverse biological activities . They can act as antioxidants, analgesics, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .

Mode of Action

Molecules containing a thiazole ring, when entering physiological systems, behave unpredictably and reset the system differently . These molecules may activate or stop the biochemical pathways and enzymes or stimulate or block the receptors in the biological systems .

Biochemical Pathways

It is known that thiazole derivatives can activate or stop various biochemical pathways .

Result of Action

Thiazole derivatives have been found to have diverse biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .

Propriétés

IUPAC Name |

2-nitro-6-[(4-phenyl-1,3-thiazol-2-yl)carbamoyl]benzoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H11N3O5S/c21-15(11-7-4-8-13(20(24)25)14(11)16(22)23)19-17-18-12(9-26-17)10-5-2-1-3-6-10/h1-9H,(H,22,23)(H,18,19,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IIJIHXLFACGVFB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CSC(=N2)NC(=O)C3=C(C(=CC=C3)[N+](=O)[O-])C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H11N3O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

369.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

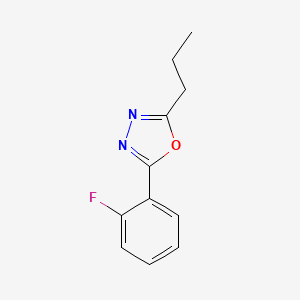

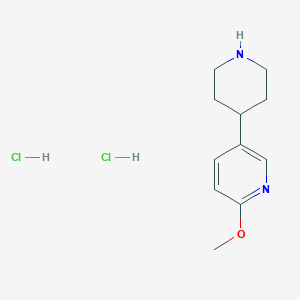

![2-[1-(1-Methylpyrazol-4-yl)sulfonylpiperidin-4-yl]-6-phenylpyridazin-3-one](/img/structure/B2510617.png)

![1-{2-[(2,5-Dimethylphenyl)amino]-4-methyl-1,3-thiazol-5-yl}ethanone](/img/no-structure.png)

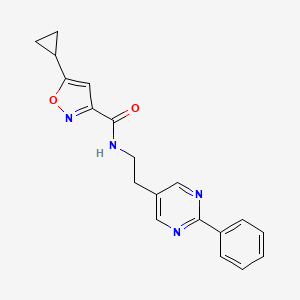

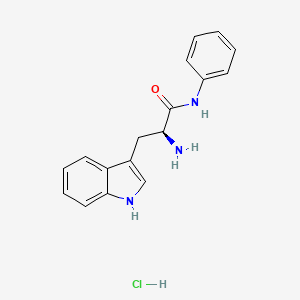

![1-[2-(4-Methylpiperidin-1-YL)phenyl]methanamine dihydrochloride](/img/structure/B2510627.png)

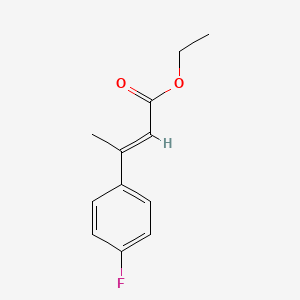

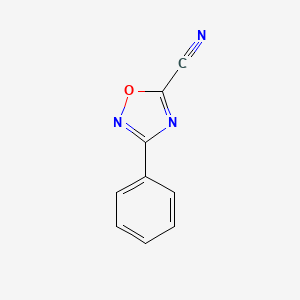

![3-(4-hydroxyphenyl)-5H-indeno[1,2-c]pyridazin-5-one](/img/structure/B2510628.png)

![N-(benzo[d]thiazol-5-yl)-4-(ethylsulfonyl)benzamide](/img/structure/B2510631.png)

![7-(4-hydroxyphenyl)-N-(2-methoxyphenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2510632.png)